Product packaging for Galactosamine-4-phosphate(Cat. No.:CAS No. 156586-97-9)

Galactosamine-4-phosphate

Cat. No.: B234365
CAS No.: 156586-97-9
M. Wt: 259.15 g/mol
InChI Key: GAKVBLIQIVXARX-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactosamine-4-phosphate is a monosaccharide analog of central importance in immunological and glycobiology research. It serves as a fundamental building block in the efficient synthesis of Lipid A analogs, which are critical for studying the innate immune response . Preliminary biological activity examinations of these synthetic monosaccharides have revealed mitogenic activity, indicating their potential to stimulate cell division, particularly in lymphocytes . This makes this compound a valuable tool for probing immune cell activation and proliferation mechanisms. The compound is also structurally related to Galactosamine, a well-characterized hepatotoxic agent used to model liver failure in rodents . Research into its mechanism suggests that related metabolites can disrupt uridine phosphate levels in hepatocytes, leading to the depletion of high-energy molecules and subsequent metabolic disturbance and cell necrosis . As such, this compound provides researchers with a critical reagent for investigating pathways of liver injury and screening for potential hepatoprotective agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B234365 Galactosamine-4-phosphate CAS No. 156586-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156586-97-9

Molecular Formula

C9H18N2O3

Molecular Weight

259.15 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1

InChI Key

GAKVBLIQIVXARX-KCDKBNATSA-N

SMILES

C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O

Synonyms

D-GalN-4-phosphate
galactosamine-4-phosphate
GalN-4-P

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Galactosamine 4 Phosphate

Central Metabolic Integration of Galactosamine-4-phosphate

The integration of this compound into the cell's metabolic network is multifaceted, connecting it to galactose metabolism, the anabolism and catabolism of amino sugars, and the synthesis of essential complex carbohydrates.

The primary route for galactose catabolism in most organisms is the Leloir pathway, which converts galactose into the glycolytic intermediate glucose-1-phosphate. eyewiki.orgwikipathways.org This pathway involves four key enzymes: galactose mutarotase (B13386317) (GALM), galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). eyewiki.org The initial committed step is the phosphorylation of α-D-galactose to galactose-1-phosphate, a reaction catalyzed by galactokinase (GALK1). nih.govmhmedical.com

This compound is not a recognized intermediate in the canonical Leloir pathway. The phosphorylation of galactose and its amino derivative, galactosamine, is typically directed at the C1 or C6 positions. For instance, N-acetylgalactosamine kinase (GALK2) phosphorylates N-acetylgalactosamine at the 1-position. mhmedical.comebi.ac.uk However, the existence of this compound is confirmed through its chemical synthesis for creating analogs of complex glycoconjugates like Lipid A, indicating its relevance as a biochemical entity, even if it is not part of a primary catabolic pathway. nih.gov

Amino sugars like galactosamine can serve as sources of carbon and nitrogen for various organisms, particularly bacteria. Catabolic pathways for N-acetylgalactosamine (GalNAc) and galactosamine (GalN) have been characterized and typically involve phosphorylation, deacetylation, and deamination to yield intermediates that can enter glycolysis. researchgate.net In well-studied bacterial systems such as Escherichia coli, these pathways proceed via 6-phosphate intermediates. For example, GalNAc is transported and phosphorylated to GalNAc-6-phosphate, which is then deacetylated to galactosamine-6-phosphate (GalN-6-P). researchgate.netnih.gov This is followed by deamination to produce tagatose-6-phosphate. nih.gov

Anabolism, the synthesis of complex molecules from simpler precursors, utilizes amino sugars as fundamental building blocks for macromolecules like glycoproteins and glycosaminoglycans. The key activated form for this purpose is UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govuniprot.org While this compound is not a direct intermediate in these described mainstream catabolic or anabolic pathways, its synthesis demonstrates a potential, albeit less common, route for incorporating a galactosamine moiety into biological structures.

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces. nih.govsigmaaldrich.com One major class of GAGs, chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS), is built from repeating disaccharide units containing N-acetylgalactosamine (GalNAc). sigmaaldrich.comfrontiersin.org The biosynthesis of these chains relies on the sequential addition of sugars from activated nucleotide sugar donors. The specific donor for GalNAc is UDP-N-acetylgalactosamine (UDP-GalNAc). openbiochemistryjournal.com

The GAG chains are often modified by sulfation, and the 4-position of GalNAc is a common site for this modification, resulting in chondroitin-4-sulfate. sigmaaldrich.com This sulfation is performed by specific sulfotransferases during the polymerization process in the Golgi apparatus. sigmaaldrich.comopenbiochemistryjournal.com While the 4-position is clearly significant, this compound itself does not serve as the direct precursor for the GAG backbone; that role is fulfilled by UDP-GalNAc. However, this compound has been successfully used in the chemical synthesis of analogs of Lipid A, a complex glycoconjugate that anchors the lipopolysaccharide to the outer membrane of Gram-negative bacteria. nih.gov This demonstrates its utility as a building block for specific glycoconjugates, even if it is outside the primary GAG synthesis pathway.

Interconnections with Amino Sugar Catabolism and Anabolism

Enzymatic Transformations and Mechanistic Aspects

The metabolic fate of galactosamine and its derivatives is dictated by a suite of enzymes that catalyze phosphorylation, epimerization, and deacetylation reactions.

The phosphorylation of galactosamine is a critical activation step for its entry into metabolic pathways. Several kinases have been shown to act on galactosamine and its N-acetylated form.

Galactokinase (GALK1): Primarily responsible for phosphorylating galactose to galactose-1-phosphate in the Leloir pathway. nih.gov Studies have shown that galactokinase from yeast and animal tissues can also phosphorylate galactosamine, although often less efficiently than galactose. conicet.gov.ar

N-Acetylgalactosamine Kinase (GALK2): This enzyme shows high activity towards N-acetylgalactosamine, converting it to N-acetyl-alpha-D-galactosamine-1-phosphate. ebi.ac.uk

Bacterial Kinases: In some bacteria, a specific N-acetylgalactosamine kinase (AgaK) has been identified that phosphorylates GalNAc at the C6 position to yield GalNAc-6-phosphate. nih.gov

Notably, a specific kinase that produces this compound has not been prominently identified in major metabolic pathways. The synthesis of D-galactosamine-4-phosphate for research purposes has been achieved through chemical methods that employ protecting groups to direct phosphorylation specifically to the C4 hydroxyl group. nih.govresearchgate.net

Table 1: Kinases Acting on Galactosamine and Related Sugars

EnzymeGene (Human)Substrate(s)Product(s)Metabolic Pathway
GalactokinaseGALK1Galactose, GalactosamineGalactose-1-phosphateLeloir Pathway
N-Acetylgalactosamine KinaseGALK2N-AcetylgalactosamineN-Acetylgalactosamine-1-phosphateAmino Sugar Metabolism
N-Acetylgalactosamine Kinase (bacterial)agaKN-AcetylgalactosamineN-Acetylgalactosamine-6-phosphateBacterial Amino Sugar Catabolism

Epimerization and deacetylation are crucial modification reactions in sugar metabolism, allowing for the interconversion of different sugar isomers and the removal of acetyl groups.

Epimerization: The most relevant epimerase in this context is UDP-galactose 4'-epimerase (GALE). This enzyme catalyzes the reversible interconversion of UDP-galactose and UDP-glucose, as well as UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). uniprot.orgresearchgate.net This C4 epimerization is vital for producing the UDP-GalNAc required for GAG and glycoprotein (B1211001) synthesis from the more abundant UDP-GlcNAc pool. uniprot.org The mechanism involves a transient keto-intermediate at the C4 position. researchgate.net This enzymatic action occurs on the nucleotide-activated sugar, and there is no evidence of a similar epimerase acting directly on this compound.

Deacetylation: Deacetylation reactions are essential for catabolism and for modifying polymers.

In bacterial catabolic pathways, N-acetylgalactosamine-6-phosphate deacetylase (AgaA) hydrolyzes N-acetyl-D-galactosamine 6-phosphate to D-galactosamine 6-phosphate and acetate. nih.govebi.ac.uk

In some bacteria, such as Francisella novicida, a deacetylase acts on a lipid-linked intermediate, undecaprenyl phosphate-N-acetylgalactosamine, to produce the precursor for lipid A modification. acs.org

In fungi, deacetylation of GalNAc residues within the GAG polymer itself is critical for its function and adherence. asm.org

Similar to epimerization, enzymes that specifically deacetylate an N-acetylthis compound derivative are not well-documented in the available literature. The known deacetylases act on 6-phosphate, lipid-linked, or polymeric substrates.

Table 2: Key Enzymes in Galactosamine Derivative Metabolism

Enzyme NameEC NumberReaction TypeSubstrateProduct
UDP-glucose 4-epimerase (GALE)5.1.3.2 / 5.1.3.7EpimerizationUDP-GlcNAcUDP-GalNAc
N-acetylgalactosamine-6-phosphate deacetylase3.5.1.25DeacetylationN-acetyl-D-galactosamine 6-phosphateD-galactosamine 6-phosphate
N-acetylgalactosamine-4-sulfatase3.1.6.12DesulfationN-acetylgalactosamine 4-sulfateN-acetylgalactosamine

Role of Uridylyltransferases and Pyrophosphorylases in Nucleotide Sugar Formation

The synthesis of nucleotide sugars is a critical step in the metabolism of galactosamine, involving the catalytic action of uridylyltransferases and pyrophosphorylases. These enzymes facilitate the conversion of phosphorylated galactosamine intermediates into activated UDP-sugar forms, which are essential for subsequent glycosylation reactions.

Uridylyltransferases , such as galactose-1-phosphate uridylyltransferase (GALT), play a dual role in galactosamine metabolism. scispace.comnih.gov In the liver, GALT can utilize galactosamine-1-phosphate as a substrate, converting it to UDP-galactosamine. scispace.comwikipedia.org This reaction is a key activation step. The enzyme can then catalyze the synthesis of glucosamine-1-phosphate, an essential precursor for UDP-N-acetylhexosamines, by using UDP-glucosamine which is formed after the epimerization of UDP-galactosamine. scispace.comresearchgate.net Kinetic studies have shown that the affinity of GALT for galactosamine-1-phosphate is comparable to its affinity for galactose-1-phosphate, underscoring its significance in this pathway. scispace.com

Pyrophosphorylases , specifically UDP-N-acetylhexosamine pyrophosphorylase (UAP1), also known as AGX1, are central to the formation of UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.orgmdpi.com This enzyme catalyzes the reaction between UTP and N-acetylgalactosamine-1-phosphate to produce UDP-GalNAc and pyrophosphate. uniprot.org In humans, two isoforms of this enzyme, AGX1 and AGX2, exist. Isoform AGX1 demonstrates a higher activity (2 to 3 times greater) towards N-acetylgalactosamine-1-phosphate, while isoform AGX2 is more active (8 times greater) with N-acetylglucosamine-1-phosphate. uniprot.org This enzyme represents the final step in the biosynthesis of UDP-GalNAc and is considered a key regulatory point. uniprot.orgnih.gov Engineered versions of the pyrophosphorylase, termed mut-AGX1, have been developed to enhance the biosynthesis of UDP-sugar analogues from modified sugar-1-phosphate precursors, bypassing potential metabolic bottlenecks. pnas.orgnih.govacs.orgresearchgate.net

Regulatory Networks Governing this compound Metabolism

The metabolism of this compound and its related compounds is tightly controlled through complex regulatory networks. These networks involve the induction and repression of specific genes and the direct modulation of enzyme activity by various molecular effectors.

Enzyme Induction and Repression Mechanisms

Enzyme induction is a key regulatory strategy observed in various organisms to efficiently utilize available amino sugars. In the protozoan parasite Giardia, the enzymes required for galactosamine synthesis are significantly induced during the process of encystment, which involves the formation of a cyst wall rich in galactosamine. nih.gov Radiolabeling studies indicate that Giardia synthesizes galactosamine from glucose, and the enzymes in this pathway show a dramatic increase in activity upon induction of encystment. nih.gov For instance, UDP-N-acetylglucosamine 4'-epimerase activity increases by as much as 4000-fold. nih.gov

In many bacteria, such as certain strains of Escherichia coli, the genes for galactosamine and N-acetyl-D-galactosamine metabolism are organized in the aga operon. researchgate.netnih.gov The expression of these genes is controlled by the repressor protein AgaR. nih.govresearchgate.net In the absence of the amino sugars, AgaR binds to the operator region and represses transcription. When N-acetyl-D-galactosamine or D-galactosamine is present in the medium, it acts as an inducer, causing AgaR to dissociate from the DNA and allowing the expression of the metabolic enzymes. nih.gov

Conversely, enzyme repression, particularly catabolite repression, prevents the cell from synthesizing enzymes for a less-preferred carbon source when a more favorable one, like glucose, is available. microbiologyresearch.orgnih.govnih.gov The presence of glucose or galactose can repress the production of enzymes needed for metabolizing other sugars. microbiologyresearch.orgapsnet.org In E. coli, exogenous galactose was found to be no more effective as a repressor than other carbon sources in wild-type strains. nih.gov However, in Lactobacillus casei and Lactobacillus bulgaricus, supplementing the growth medium with glucose markedly inhibited the ability of the bacteria to metabolize galactosamine. microbiologyresearch.org

Table 1: Induction of Galactosamine-Synthesizing Enzymes During Giardia Encystment

EnzymeMaximal Specific Activity (mU/mg protein)Time for Maximal Activity (hours post-induction)Fold Increase
Glucosamine-6-phosphate isomerase (deaminating)16720182
Glucosamine-6-phosphate isomerase (aminating)2582013
Glucosamine-6-phosphate N-acetylase112020
Phosphoacetylglucosamine mutase1602012
UDP-N-acetylglucosamine pyrophosphorylase22488
UDP-N-acetylglucosamine 4'-epimerase13484000

Data sourced from studies on Giardia encystment, showing the significant upregulation of enzymes involved in the galactosamine synthesis pathway. nih.gov

Modulation of Enzyme Activity by Inhibitors and Effectors

The activity of enzymes in the galactosamine metabolic pathway can be directly modulated by various small molecules, including inhibitors and allosteric effectors. In rats, D-galactosamine administration leads to a cumulative inhibition of protein and glycoprotein secretion by inhibiting galactosyltransferase activity through its metabolites and by the replacement of the natural substrate UDP-galactose with UDP-galactosamine. nih.gov The hepatotoxic effects of galactosamine are linked to the depletion of the UTP pool, which disrupts hepatocyte metabolism. wikipedia.orgontosight.aibibliotekanauki.pl

Specific inhibitors have been identified for key enzymes. For instance, sodium diethyldithiocarbamate (B1195824) has been shown to depress galactosamine-induced hepatitis in rats, suggesting it inhibits one or more steps in the metabolic damage pathway. researchgate.net For UDP-N-acetylglucosamine pyrophosphorylase (UAP1), a potential antifungal target, a mechanism-inspired UTP α,β-methylenebisphosphonate analogue (meUTP) was designed and shown to be a micromolar inhibitor of the enzyme from Aspergillus fumigatus. rsc.org Additionally, N-(4-Nitrophenyl)maleimide (pNPMI) and myricetin (B1677590) were identified as potent covalent and noncovalent inhibitors, respectively, of insect UAP. acs.org

Allosteric regulation provides another layer of control. UDP-N-acetylglucosamine pyrophosphorylase in Giardia is allosterically activated by physiological levels of glucosamine (B1671600) 6-phosphate. nih.gov This activation is thought to shift the equilibrium of the pathway towards the synthesis of UDP-GalNAc, which is required for cyst wall formation. nih.gov

Table 2: Examples of Inhibitors Modulating Galactosamine-Related Metabolic Enzymes

InhibitorTarget Enzyme/ProcessOrganism/SystemObserved Effect
Sodium diethyldithiocarbamateGalactosamine-induced hepatitis pathwayRatStrongly depressed hepatitis markers. researchgate.net
UTP α,β-methylenebisphosphonate (meUTP)UDP-N-acetylglucosamine pyrophosphorylase (UAP1)Aspergillus fumigatusActs as a micromolar inhibitor. rsc.org
N-(4-Nitrophenyl)maleimide (pNPMI)UDP-N-acetylglucosamine pyrophosphorylase (UAP)Spodoptera frugiperda (insect)Potent covalent inhibitor. acs.org
MyricetinUDP-N-acetylglucosamine pyrophosphorylase (UAP)Spodoptera frugiperda (insect)Potent noncovalent inhibitor. acs.org
Galactosamine metabolitesGalactosyltransferaseRatInhibition of enzyme activity. nih.gov

Organism-Specific Metabolic Pathways of this compound

The metabolic pathways for utilizing galactosamine and its phosphorylated derivatives vary significantly across different organisms, reflecting their unique physiological needs and environments.

Microbial Metabolism of Galactosamine and its Phosphorylated Forms

In the microbial world, the ability to metabolize D-galactosamine and its N-acetylated form is diverse. Many bacteria, particularly Proteobacteria, utilize these amino sugars as sources of carbon and nitrogen. researchgate.net In Escherichia coli strains that are capable of growth on these sugars (Aga+ Gam+), a specific gene cluster, the aga/kba operon, encodes the necessary enzymes. nih.govresearchgate.net This cluster includes genes for two phosphotransferase systems (PTS) that transport and phosphorylate N-acetyl-D-galactosamine (IIAga) and D-galactosamine (IIGam) into the cell, yielding N-acetyl-D-galactosamine-6-phosphate and D-galactosamine-6-phosphate, respectively. nih.govresearchgate.net Subsequent enzymatic steps, including deacetylation by AgaA and deamination by AgaI, convert these intermediates into products that can enter central metabolic pathways like glycolysis. nih.govresearchgate.net

Lactic acid bacteria, such as Lactobacillus casei and Lactobacillus bulgaricus, also possess inducible systems for metabolizing D-galactosamine. microbiologyresearch.orgmicrobiologyresearch.org These bacteria can be cultivated on media containing D-galactose (B84031) to produce large quantities of cells capable of metabolizing galactosamine to produce ammonia (B1221849) and lactic acid. microbiologyresearch.orgmicrobiologyresearch.org In the pathogen Francisella novicida, a novel deacetylase has been identified that removes the acetyl group from undecaprenyl phosphate-N-acetylgalactosamine to yield undecaprenyl phosphate-β-D-GalN, a precursor for lipopolysaccharide modification. nih.gov

Table 3: Genes and Enzymes of the aga Operon in E. coli for Amino Sugar Metabolism

GeneProteinFunction
agaV, agaW, agaEIIAgaN-acetyl-D-galactosamine-specific PTS transporter. nih.govresearchgate.net
agaB, agaC, agaDIIGamD-galactosamine-specific PTS transporter. nih.govresearchgate.net
agaFIIAShared IIA domain for both PTS systems. nih.govresearchgate.net
agaAAgaAN-acetyl-D-galactosamine-6-P deacetylase. nih.govresearchgate.net
agaIAgaID-galactosamine-6-P deaminase. nih.govresearchgate.net
kbaY, kbaZKbaY/ZTagatose-bisphosphate aldolase. nih.govresearchgate.net
agaRAgaRTranscriptional repressor of the operon. researchgate.netnih.gov

Mammalian Metabolism and Intermediates

In mammals, galactosamine metabolism is primarily handled by the liver. The pathway involves phosphorylation and subsequent conversion to UDP-derivatives, which can then be incorporated into glycoproteins or other metabolic routes. wikipedia.orgnih.gov An important enzyme in this pathway is N-acetylgalactosamine kinase (GALK2), which catalyzes the phosphorylation of N-acetyl-D-galactosamine to N-acetyl-D-galactosamine-1-phosphate at the expense of ATP. tandfonline.comgenecards.orgnih.gov GALK2 shows greater activity towards N-acetyl-D-galactosamine than galactose and is implicated in a salvage pathway for reusing free N-acetyl-D-galactosamine from the breakdown of complex carbohydrates. tandfonline.comnih.govscbt.comuniprot.org

Following phosphorylation by GALK2, N-acetyl-D-galactosamine-1-phosphate is converted to UDP-N-acetyl-D-galactosamine by the pyrophosphorylase UAP1/AGX1. uniprot.orgpnas.org The metabolism of D-galactosamine itself can lead to the formation of UDP-galactosamine and UDP-glucosamine. scispace.com The accumulation of these UDP-amino sugars at high concentrations of galactosamine can lead to the depletion of cellular UTP pools, a key mechanism of galactosamine-induced hepatotoxicity. wikipedia.orgnih.govontosight.ai This UTP trapping disrupts essential processes like RNA and glycogen (B147801) synthesis. wikipedia.orgnih.gov

Table 4: Kinetic Parameters of Recombinant Human N-acetylgalactosamine Kinase (GALK2)

ParameterValue
Michaelis constant (Km) for ATP14 ± 3 µM. tandfonline.com
Michaelis constant (Km) for N-acetylgalactosamine40 ± 14 µM. tandfonline.com
Turnover number (kcat)1.0 ± 0.1 s⁻¹. tandfonline.com

Structural and Functional Roles in Glycosaminoglycans and Proteoglycans

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. labinsights.nl When covalently linked to a core protein, they form proteoglycans, which are major components of the extracellular matrix (ECM) and cell surfaces. labinsights.nlfrontiersin.org Galactosamine, and by extension its phosphorylated form, is a key constituent of specific GAGs, underscoring its importance in tissue architecture and maintenance. taylorandfrancis.com

This compound is a critical precursor in the biosynthesis of chondroitin sulfate (CS) and dermatan sulfate (DS), two of the most abundant GAGs in the body. frontiersin.orgresearchgate.net The synthesis of these polymers is a multi-step enzymatic process that occurs in the Golgi apparatus. acs.org

The journey from galactosamine to its incorporation into CS and DS chains begins with its conversion to N-acetyl-D-galactosamine (GalNAc). numberanalytics.com This is followed by further metabolic steps to form the activated sugar nucleotide, UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orghmdb.ca UDP-GalNAc serves as the direct donor of GalNAc residues for the growing polysaccharide chain. acs.orgacs.org

The biosynthesis of the chondroitin backbone is initiated by the transfer of a GalNAc residue from UDP-GalNAc to a linker tetrasaccharide attached to a core protein. frontiersin.org The polymerization of the chain then proceeds with the alternating addition of glucuronic acid (GlcA) and GalNAc residues, a reaction catalyzed by chondroitin synthase. acs.orgnih.gov

Dermatan sulfate is synthesized from a chondroitin precursor chain. frontiersin.orgresearchgate.net A key modification step involves the epimerization of some D-glucuronic acid residues to L-iduronic acid (IdoA) by enzymes called DS-epimerases. frontiersin.orgnih.gov The subsequent sulfation of the GalNAc residues, often at the 4-position, is a crucial step in defining the structure and function of both CS and DS. frontiersin.orgnih.gov Dermatan 4-O-sulfotransferase 1 (D4ST1) specifically transfers a sulfate group to the C4 position of GalNAc adjacent to IdoA. nih.gov

Table 1: Key Enzymes in Chondroitin and Dermatan Sulfate Synthesis Involving Galactosamine Derivatives

EnzymeFunctionSubstrate(s)Product(s)
N-acetyltransferasesAcetylation of galactosamineGalactosamine, Acetyl-CoAN-acetylgalactosamine, CoA
UDP-N-acetylgalactosamine pyrophosphorylaseFormation of activated sugar nucleotideN-acetylgalactosamine-1-phosphate, UTPUDP-N-acetylgalactosamine, Pyrophosphate
Chondroitin synthasePolymerization of chondroitin chainUDP-GlcA, UDP-GalNAc, growing chainElongated chondroitin chain, UDP
DS-epimeraseConversion of GlcA to IdoAGlcA residues in chondroitin chainIdoA residues in dermatan chain
Dermatan 4-O-sulfotransferase (D4ST1)Sulfation of GalNAc residuesPAPS, GalNAc in dermatan chain4-O-sulfated GalNAc, PAP

Data sourced from multiple research findings. frontiersin.orgnumberanalytics.comnih.gov

The incorporation of galactosamine-containing GAGs, such as chondroitin sulfate and dermatan sulfate, into proteoglycans profoundly influences the architecture and dynamic properties of the extracellular matrix (ECM). nih.gov The ECM is a complex network of macromolecules that provides structural support to tissues and regulates cellular processes. unipd.it

The long, negatively charged chains of CS and DS attract and retain water molecules, contributing to the hydration and turgor of the ECM, which is essential for its ability to resist compressive forces. nih.gov The specific sulfation patterns of the GalNAc residues within these GAGs create unique binding sites for a variety of ECM components and signaling molecules, including growth factors, cytokines, and cell adhesion molecules. frontiersin.orgmdpi.com

For instance, the interaction of CS with other ECM proteins like collagen and fibronectin is crucial for the proper assembly and organization of the matrix. mdpi.com Dermatan sulfate, in particular, plays a significant role in collagen fibrillogenesis, influencing the diameter and organization of collagen fibrils in tissues like skin and tendons. frontiersin.org The structural diversity generated by the variable sulfation and epimerization of the galactosamine-containing disaccharide units allows for a fine-tuning of the ECM's biomechanical properties and its signaling capacity. This modulation of the ECM is vital for processes such as tissue development, wound healing, and maintaining tissue homeostasis. nih.gov

Precursor in Chondroitin Sulfate and Dermatan Sulfate Synthesis

Contribution to Glycosylation of Biomacromolecules

Beyond their role in GAGs, galactosamine derivatives are integral to the glycosylation of other important biomacromolecules, namely glycoproteins and glycolipids. ontosight.ai Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that significantly impacts the function of these molecules. wikipedia.org

This compound is a key player in the metabolic pathway that supplies the building blocks for the synthesis of glycoproteins and glycolipids. ontosight.aiontosight.ai The pathway begins with the conversion of galactosamine to galactosamine-1-phosphate, which is then acetylated and activated to form UDP-N-acetylgalactosamine (UDP-GalNAc). nih.govescholarship.org This nucleotide sugar is the primary donor of GalNAc for the synthesis of O-linked glycans on proteins and for the carbohydrate portion of certain glycolipids. numberanalytics.comwikipedia.org

In the synthesis of O-linked glycoproteins, the initial step is the transfer of GalNAc from UDP-GalNAc to a serine or threonine residue on the protein, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). numberanalytics.com This initial GalNAc can then be extended with other sugars to form a variety of complex glycan structures. labinsights.nl

Glycolipids, which are lipids with attached carbohydrate chains, also utilize UDP-GalNAc for their synthesis. numberanalytics.com These molecules are important components of cell membranes, with their carbohydrate portions extending into the extracellular space. numberanalytics.com The synthesis of the glycan chains of glycolipids involves the sequential addition of monosaccharides, including GalNAc, from their respective nucleotide sugar donors. numberanalytics.com

Table 2: Role of Galactosamine in the Synthesis of Glycoconjugates

GlycoconjugateKey PrecursorInitial Transfer ReactionSignificance
O-linked GlycoproteinsUDP-N-acetylgalactosamineTransfer of GalNAc to Ser/Thr residues of proteinsProtein folding, stability, and function
GlycolipidsUDP-N-acetylgalactosamineAddition of GalNAc to a lipid anchorCell membrane structure, cell-cell recognition

Information compiled from various biochemical pathways. labinsights.nlnumberanalytics.comnumberanalytics.com

The presence of galactosamine-containing glycans on glycoproteins and glycolipids has profound implications for a multitude of cellular processes, including cell recognition, signaling, and the immune response. numberanalytics.comontosight.ai The terminal carbohydrate structures of these glycoconjugates often act as recognition motifs for other molecules, particularly a class of proteins called lectins. taylorandfrancis.com

Galectins, a family of lectins that specifically bind to β-galactoside-containing glycans, can recognize N-acetylgalactosamine-containing glycoproteins on the cell surface and in the ECM. taylorandfrancis.com This interaction can trigger a variety of cellular responses, including cell adhesion, proliferation, and apoptosis. taylorandfrancis.com For example, altered expression of GalNAc-containing glycoconjugates has been implicated in cancer progression and metastasis, partly through their interaction with galectins. numberanalytics.com

In the immune system, glycoproteins are crucial for the recognition of self from non-self. wikipedia.org The specific glycan structures on immune cells, which can include GalNAc, are recognized by various immune receptors. numberanalytics.comnih.gov For instance, the macrophage galactose-type C-type lectin (MGL) recognizes terminal N-acetylgalactosamine residues and plays a role in modulating immune responses. oup.com This interaction can influence the activation of immune cells like macrophages and T cells, thereby shaping the nature of the immune response. ontosight.aioup.com Furthermore, certain glycolipids are presented by antigen-presenting cells and can be recognized by natural killer T (NKT) cells, a specialized type of T cell, initiating an immune response. researchgate.net

Broader Cellular Significance

The metabolic pathways involving galactosamine and its phosphorylated derivatives have broader significance for cellular health and disease. The availability of UDP-N-acetylgalactosamine can influence the extent and type of glycosylation, which in turn can affect a wide range of cellular functions. hmdb.ca For example, alterations in the metabolism of amino sugars have been linked to various diseases, including congenital disorders of glycosylation and cancer. ontosight.ai The study of galactosamine metabolism also provides insights into cellular stress responses, as high concentrations of galactosamine can be hepatotoxic, leading to the depletion of UTP and interfering with essential cellular processes. nih.govpnas.org

Biological Functions and Cellular Processes Involving Galactosamine 4 Phosphate

Influence on Cellular Homeostasis and Metabolic Regulation

The role of phosphorylated galactosamine derivatives in cellular homeostasis and metabolic regulation is primarily understood through extensive research on the metabolic consequences of D-galactosamine administration. When introduced into biological systems, galactosamine is phosphorylated, entering into cellular metabolic pathways and exerting significant influence, particularly on hepatic carbohydrate metabolism and the maintenance of nucleotide pools. This process provides a clear window into how the introduction and subsequent phosphorylation of this amino sugar can disrupt the delicate balance of cellular function.

The primary mechanism by which galactosamine loading affects cellular homeostasis is through the "trapping" of uridine (B1682114) phosphates. capes.gov.br Once inside the cell, galactosamine is phosphorylated to a galactosamine phosphate (B84403) species, which is then converted to UDP-galactosamine. This conversion process consumes significant amounts of uridine triphosphate (UTP). The resulting depletion of the cellular UTP pool has widespread consequences, as UTP is essential for the synthesis of RNA, glycoproteins, and glycolipids, thereby impairing fundamental cellular processes. tandfonline.com

The toxic effects of galactosamine are linked to this induced insufficiency of UDP-sugars, such as UDP-glucose and UDP-galactose, which are vital for numerous glycosylation reactions. tandfonline.com This disruption affects cell membranes, organelles, and the synthesis of proteins and nucleic acids, ultimately disturbing cellular homeostasis. tandfonline.com

Research has demonstrated that the administration of D-galactosamine leads to significant and measurable changes in key metabolic indicators, particularly within the liver. The sequestration of the uridine pool initiates a cascade of metabolic disturbances.

Key findings from studies on rats administered with D-galactosamine (400 mg/kg body weight) reveal a profound impact on hepatic carbohydrate metabolism:

Uridine Phosphate Depletion: The formation of UDP-sugar derivatives from galactosamine leads to a dose-dependent depletion of uridine phosphates. capes.gov.br

Glycogen (B147801) Depletion: Hepatic glycogen stores drop significantly within the first few hours of administration and remain low for up to 48 hours as the liver attempts to maintain plasma glucose levels. capes.gov.br

ATP and Fructose 2,6-bisphosphate Reduction: The levels of ATP and Fructose 2,6-bisphosphate, a critical allosteric activator of phosphofructokinase-1 and thus a key regulator of glycolysis, decrease rapidly. capes.gov.br

Impact on Serum Components: While glycemia and serum albumin levels may remain stable, cholesterol and triglyceride levels have been observed to decrease. capes.gov.br

These findings highlight the central role that the phosphorylation of galactosamine and subsequent UTP trapping play in metabolic dysregulation. The disruption of carbohydrate metabolism is a direct consequence of the cell's inability to maintain its energy currency and regulatory molecules in the face of a depleted uridine nucleotide pool.

Table 1: Effect of D-Galactosamine Administration on Hepatic Metabolites

This table summarizes the observed changes in key metabolic molecules in rat livers following the administration of D-galactosamine, as documented in experimental research. capes.gov.br

Metabolite/ParameterObserved EffectTimeframe of ChangeImplication for Metabolic Regulation
Uridine PhosphatesSignificant DepletionRapidImpaired synthesis of RNA, glycoproteins, and glycolipids
GlycogenSharp DecreaseWithin the first hours, lasting up to 48 hoursMobilization of stores to maintain blood glucose
ATPDecreaseRapidReduced cellular energy charge
Fructose 2,6-bisphosphateDecreaseRapidDownregulation of glycolysis
LactateDecreaseFollows ATP and Fructose 2,6-bisphosphate reductionReduced glycolytic flux
Serum CholesterolDecreaseNot specifiedAltered lipid metabolism
Serum TriglyceridesDecreaseNot specifiedAltered lipid metabolism

Research Methodologies for Investigating Galactosamine 4 Phosphate

Advanced Analytical Chemistry Techniques

The study of galactosamine-4-phosphate and related metabolites relies on sophisticated analytical methods capable of detecting, quantifying, and structurally characterizing these molecules within complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino sugars and their phosphorylated derivatives. Due to the lack of a strong chromophore in these compounds, pre-column derivatization is often employed to enhance detection by UV or fluorescence detectors. tandfonline.com A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the primary amino group of galactosamine and its derivatives under alkaline conditions. tandfonline.com The resulting fluorescent derivatives can be separated on a C18 reversed-phase column with a gradient elution, typically using a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and a polar organic solvent like acetonitrile. tandfonline.comresearchgate.net Detection is commonly performed at a wavelength of 265 nm for UV absorbance. tandfonline.comresearchgate.net This methodology allows for the simultaneous detection and quantification of glucosamine (B1671600) and galactosamine. tandfonline.comresearchgate.net

Another powerful HPLC-based method is high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD). researchgate.net This technique is particularly well-suited for the analysis of sugar phosphates, as it separates compounds based on the negative charge of the phosphate (B84403) groups at high pH. researchgate.net HPAEC-PAD offers high sensitivity and does not require derivatization, making it a direct and efficient method for quantifying compounds like this compound in various biological matrices. researchgate.net

Table 1: HPLC Methods for Amino Sugar Analysis

Feature Pre-column Derivatization with FMOC-Cl High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
Principle Derivatization of amino group for UV/fluorescence detection Separation based on anionic charge of phosphate groups
Column C18 reversed-phase Anion-exchange
Mobile Phase Acetonitrile/acidified water gradient High pH aqueous buffer (e.g., sodium carbonate)
Detection UV (e.g., 265 nm) or Fluorescence Pulsed Amperometric Detection (PAD)
Derivatization Required (e.g., FMOC-Cl) Not required

| Primary Application | Simultaneous analysis of glucosamine and galactosamine | Analysis of sugar phosphates |

Mass Spectrometry-Based Approaches for Metabolic Profiling

Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for metabolic profiling. nih.govnih.govukaazpublications.commdpi.comroyalsocietypublishing.org GC-MS is a well-established method for analyzing volatile and thermally stable metabolites. royalsocietypublishing.org For non-volatile compounds like sugar phosphates, a chemical derivatization step, such as silylation, is necessary to make them amenable to GC analysis. royalsocietypublishing.org This approach has been successfully used to identify and quantify a wide range of metabolites, including galactosamine, in biological fluids like inner ear fluid and plasma. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for the analysis of thermolabile and non-volatile metabolites without the need for derivatization. royalsocietypublishing.org Different LC-MS configurations, such as those using triple quadrupole (QqQ) or time-of-flight (TOF) mass analyzers, offer high selectivity and sensitivity for quantitative metabolite profiling. royalsocietypublishing.org These techniques have been instrumental in characterizing the metabolic changes in various biological systems, including identifying numerous metabolites in cerebrospinal fluid. mdpi.com The combination of chromatographic separation with the high mass accuracy and sensitivity of MS allows for the comprehensive analysis of the metabolome, including the detection of this compound and its related pathway intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites. researchgate.netresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify and quantify compounds in complex mixtures. nih.gov 1H NMR is used to obtain initial structural information, while 2D techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, leading to unambiguous compound identification. nih.gov

31P NMR is particularly valuable for studying phosphorylated compounds like this compound, as it directly probes the phosphorus nucleus and provides information about the phosphorylation state and local chemical environment. nih.govnih.gov For instance, in the structural elucidation of lipid A modified with galactosamine, 31P NMR confirmed the presence of a phosphodiester linkage. nih.gov NMR has been used to analyze the stereochemistry of enzymatic reactions and to determine the structure of complex carbohydrates and their phosphorylated derivatives. researchgate.netunimo.it

Biochemical and Enzymatic Assay Methodologies

Understanding the metabolic role of this compound requires detailed investigation of the enzymes that produce and consume it.

In Vitro Enzyme Activity Measurements and Kinetics

The study of enzymes involved in this compound metabolism often involves in vitro assays to measure their activity and determine their kinetic parameters. conicet.gov.armdpi.comnih.govnih.govresearchgate.netlibretexts.org These assays typically involve incubating the purified enzyme with its substrate(s) under controlled conditions (pH, temperature) and measuring the rate of product formation or substrate depletion over time. mdpi.comnih.gov

Enzyme activity can be determined spectrophotometrically by coupling the reaction to a dehydrogenase that produces or consumes NAD(P)H, which can be monitored by the change in absorbance at 340 nm. nih.gov For example, the activity of UDP-galactose 4-epimerase, an enzyme crucial for galactose metabolism, has been assayed using this method. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. mdpi.comresearchgate.net For instance, the kinetic parameters of a novel N-acetyl-D-galactosamine-4-O-sulfate sulfatase (SulA1) were determined using this approach, revealing a Km of 6.94 ± 0.053 mM for its substrate at pH 5.5. mdpi.com Such data are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency.

Table 2: Examples of Enzymes in Galactosamine Metabolism and their Kinetic Analysis

Enzyme Function Assay Method Kinetic Parameters Determined
Galactokinase Phosphorylates galactose to galactose-1-phosphate Spectrophotometric assays Km, Vmax
UDP-galactose 4-epimerase Interconverts UDP-galactose and UDP-glucose Spectrophotometric measurement of NAD(P)H Activity correlation with EPS synthesis

Isotopic Tracing and Metabolite Flux Analysis

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govpnas.orgoup.comnih.govembopress.org This involves feeding cells or organisms with substrates labeled with stable isotopes, such as 13C or 15N, and then using mass spectrometry or NMR to detect the incorporation of these isotopes into downstream metabolites. nih.govnih.gov

By analyzing the mass isotopomer distribution of metabolites over time, it is possible to quantify the rates of metabolic reactions, a practice known as metabolic flux analysis. embopress.org For example, using 13C-labeled glucose, researchers can trace the carbon atoms as they are incorporated into nucleotide sugars like UDP-GlcNAc. nih.gov This allows for the deconvolution of different metabolic pathways contributing to the biosynthesis of these molecules, such as glycolysis and the pentose (B10789219) phosphate pathway. nih.gov

Isotopic tracing has been used to study the metabolism of synthetic sugar analogs and to understand how they are processed by cellular machinery. oup.com These studies provide valuable insights into the dynamics of metabolic networks and can reveal how these networks are altered in different physiological or pathological states. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Acetonitrile
Galactosamine
This compound
Glucosamine
N-acetyl-D-galactosamine-4-O-sulfate (GalNAc-4S)
NAD(P)H
Phosphoric acid
UDP-galactose
UDP-glucose

Cellular and Molecular Biological Model Systems

The investigation of this compound and its metabolic pathways relies on a variety of cellular and molecular biological model systems. These systems, ranging from mammalian cell cultures to microbial organisms, provide controlled environments to dissect the synthesis, function, and regulation of this amino sugar phosphate.

Mammalian Cell Culture Models for Metabolic and Functional Studies

Mammalian cell culture serves as a vital tool for studying the metabolic roles and functions of compounds within a system that closely mimics human physiology. sigmaaldrich.comnih.gov These in vitro models allow for the controlled manipulation and analysis of cellular processes, including the metabolism of amino sugars like galactosamine.

Immortalized mammalian cell lines are frequently used as simplified models to explore complex biological questions. sigmaaldrich.com The ability to grow these cells for extended periods under defined conditions, including specific nutrient compositions, facilitates detailed metabolic studies. sigmaaldrich.comnih.gov For instance, the nutritional requirements for cell growth, maintenance, and product expression can be precisely controlled in culture media. nih.gov

The study of galactose metabolism and its impact on cellular states, such as senescence, has been explored using human primary fibroblasts. nih.gov Research has shown that intracellular d-galactose (B84031) is metabolized to galactose-1-phosphate by galactokinase, and imbalances in this pathway can influence cellular aging. nih.gov While not directly focused on this compound, these studies on the parent sugar galactose highlight the utility of mammalian cell models in understanding the broader context of hexosamine metabolism.

Furthermore, Chinese Hamster Ovary (CHO) cells, a staple in the production of recombinant proteins, are known to have specific glycosylation capabilities. nih.gov While they primarily synthesize α2,3-linked terminal sialic acids, they also produce low levels of galactosamine neuraminic acid, indicating the presence of pathways for galactosamine metabolism. nih.gov Temperature shifts in CHO cell cultures have been shown to impact the glycosylation profile of monoclonal antibodies, including the levels of galactosylated glycan species, demonstrating how environmental parameters can be manipulated in these models to study metabolic outcomes. mdpi.com

Frameworks have been developed to analyze omics data from mammalian cells to infer changes in metabolic functions. nih.gov These approaches use genome-scale metabolic networks to define gene sets associated with specific metabolic tasks, such as the synthesis of glycoprotein (B1211001) N-acetyl-D-galactosamine, and can quantify metabolic functions in various biological samples, from single cells to entire tissues. nih.gov Such computational models, when applied to data from cell cultures, provide a powerful means to predict and understand the functional consequences of metabolic pathway activity.

Table 1: Examples of Mammalian Cell Models in Metabolic Research

Cell Type Application in Metabolic Studies Key Findings/Observations
Human Primary Fibroblasts Investigation of galactose metabolism and cellular senescence. nih.gov Imbalances in galactose metabolism, specifically the accumulation of intracellular d-galactose due to galactokinase deficiency, can induce cellular senescence. nih.gov
Chinese Hamster Ovary (CHO) Cells Production of recombinant proteins and study of glycosylation. nih.govmdpi.com Possess pathways for galactosamine metabolism; culture conditions like temperature can alter glycosylation patterns, including galactosylation. nih.govmdpi.com
Rodent Liver Cells Induction of hepatitis models for research. wikipedia.org Galactosamine is used to induce liver damage that mimics human disease by depleting uridine (B1682114) triphosphate (UTP). wikipedia.org

Microbial Model Systems for Pathway Elucidation

Microbial systems, particularly bacteria and yeast, are instrumental in elucidating the intricate metabolic pathways of amino sugars. Their relatively simple genetic makeup and rapid growth rates make them ideal for genetic and biochemical analyses.

Escherichia coli has been a primary model for understanding the utilization of N-acetyl-D-galactosamine (GalNAc) and D-galactosamine (GalN). nih.govresearchgate.net Studies have identified the aga gene cluster, which encodes enzymes for the transport and degradation of these amino sugars. researchgate.netresearchgate.net The pathway in E. coli involves a phosphotransferase system (PTS) for the transport and phosphorylation of GalNAc and GalN, followed by a series of enzymatic steps including deacetylation and deamination to channel them into glycolysis. nih.govresearchgate.net However, common laboratory strains like E. coli K-12 have a deletion in this gene cluster, rendering them unable to grow on these amino sugars, a fact that has been exploited in comparative genetic studies. researchgate.net

Francisella novicida, a pathogenic bacterium, utilizes a unique pathway for modifying its lipid A structure with galactosamine. acs.orgnih.gov In this organism, the galactosamine donor is not a nucleotide sugar but a lipid-linked precursor, undecaprenyl phosphate-β-D-GalN. acs.orgnih.gov The biosynthesis involves the enzyme FlmF2, which condenses undecaprenyl phosphate and UDP-N-acetylgalactosamine, followed by the action of a novel deacetylase. acs.org This system highlights the diversity of galactosamine metabolic pathways in the microbial world.

In the thermophilic crenarchaeon Sulfolobus tokodaii, a novel biosynthetic pathway for UDP-GalNAc has been discovered. asm.org Unlike the common pathway where UDP-GalNAc is formed from UDP-GlcNAc, S. tokodaii can synthesize it directly from glucosamine-6-phosphate (GlcN-6-P). asm.org This pathway involves a newly identified epimerase that converts GlcN-6-P to galactosamine-6-phosphate (GalN-6-P), which is then further processed. asm.org

The bacterium Proteus mirabilis provides another example of microbial systems used to study galactosamine incorporation into complex polysaccharides like lipopolysaccharide (LPS). nih.gov The incorporation of galactosamine into the core LPS of P. mirabilis requires three enzymes: a Gne epimerase to generate UDP-GalNAc, a specific N-acetylgalactosaminyltransferase (WabP), and an LPS:HexNAc deacetylase. nih.gov

Table 2: Key Microbial Models and Their Contributions to this compound Research

Microbial Model Pathway/Process Studied Key Enzymes/Genes Identified
Escherichia coli Catabolism of GalN and GalNAc. nih.govresearchgate.net aga gene cluster (e.g., agaVWE, agaBCD for transport; agaA for deacetylation; agaI for deamination). researchgate.net
Francisella novicida Lipid A modification with galactosamine. acs.orgnih.gov FlmF2 (undecaprenyl-phosphate-GalNAc synthesis), a novel deacetylase. acs.org
Sulfolobus tokodaii Novel UDP-GalNAc biosynthesis. asm.org Novel epimerase (ST2245 gene) converting GlcN-6-P to GalN-6-P. asm.org
Proteus mirabilis Incorporation of galactosamine into LPS. nih.gov Gne epimerase, WabP (N-acetylgalactosaminyltransferase), WabN homologue (deacetylase). nih.gov
Streptococcus suis Regulation of GalN/GalNAc catabolism. nih.gov Two new paralogous AgaR regulators (AgaR1, AgaR2). nih.gov

Genetic Perturbation and Gene Expression Studies

Genetic perturbation, including gene knockout and gene expression analysis, is a powerful strategy to determine the function of specific genes and the regulatory logic of metabolic networks. nih.govnih.gov These techniques have been applied to microbial and, increasingly, mammalian systems to understand the pathways involving galactosamine and its derivatives.

In Saccharomyces cerevisiae (yeast), systematic perturbation of the galactose-utilization pathway, coupled with DNA microarrays and quantitative proteomics, has been used to build and refine models of the pathway. nih.gov This integrated approach allows for the identification of genes and proteins that respond to changes in the network, revealing regulatory and physical interactions between different metabolic pathways. nih.gov

Studies in the bacterial pathogen Streptococcus suis have used genetic manipulation to uncover the roles of two new paralogous regulators, AgaR1 and AgaR2, in the D-galactosamine/N-acetyl-D-galactosamine catabolism pathway. nih.gov By creating knockout mutants, researchers demonstrated that removing the agaR2 gene, but not agaR1, significantly increased the bacteria's ability to adhere to host cells and resist phagocytosis, linking this metabolic pathway directly to virulence. nih.gov

In Francisella novicida, creating mutants for the flmF1 and flmF2 genes was crucial to confirming their roles in lipid A modification. acs.org Analysis of the lipid A composition in these mutants showed that FlmF2 is essential for the modification with galactosamine. acs.org

In Proteus mirabilis, genetic studies identified that different strains possess distinct transferase enzymes depending on whether they incorporate glucosamine or galactosamine into their LPS. nih.gov In vivo and in vitro assays using LPS from mutant strains lacking specific genes were essential to demonstrate the specificity of these enzymes for either GlcNAc or GalNAc. nih.gov

Modern techniques like CRISPR-based perturbation screens are now being leveraged to predict gene expression changes on a large scale. biorxiv.org Unsupervised machine learning frameworks are also being developed to infer gene regulatory networks from unperturbed single-cell RNA sequencing data, which can then be used to accurately simulate the effects of single and multiple gene knockouts. biorxiv.org These advanced computational and experimental approaches hold great promise for future investigations into the complex regulatory networks governing this compound metabolism.

Academic Research Perspectives on Pathophysiological Mechanisms Associated with Galactosamine 4 Phosphate

Disturbance of Uridine (B1682114) Nucleotide Metabolism

A significant body of research highlights the profound impact of galactosamine and its phosphorylated metabolites on the metabolism of uridine nucleotides, which are essential for a multitude of cellular processes.

Mechanisms of Uridine Triphosphate Depletion

The administration of D-galactosamine leads to a significant and selective depletion of uridine triphosphate (UTP) pools within cells, a phenomenon extensively studied in hepatocytes. scispace.comasm.org The primary mechanism underlying this depletion is the "trapping" of uridylate. scispace.comnih.gov In the Leloir pathway, galactosamine is first phosphorylated to galactosamine-1-phosphate by galactokinase. wikipedia.org This is followed by a reaction with UTP, catalyzed by UDP-galactose uridyltransferase, to form UDP-galactosamine. wikipedia.org The accumulation of UDP-galactosamine effectively sequesters uridine monophosphate (UMP), leading to a decrease in UTP, as well as UDP and UMP levels. wikipedia.org This trapping mechanism can be potent, with D-galactosone, a galactose analogue, capable of forming UDP-galactosone at a high rate. nih.gov

The depletion of UTP can be quite severe. For instance, in ascites hepatoma cells, high concentrations of galactosamine were required to depress cellular UTP to critical levels. scispace.com In mouse liver, UTP levels can drop to below 10% of normal within hours of D-galactosamine treatment. asm.org This effect is selective for uridine nucleotides, with adenine (B156593) and guanine (B1146940) nucleotide levels often remaining in the control range, especially at lower galactosamine concentrations. scispace.com The depletion of UTP can be reversed by the administration of uridine, which helps to replenish the depleted pools. scispace.compnas.org

Consequences for Macromolecule Synthesis and Cellular Function

The depletion of UTP has far-reaching consequences for cellular function, primarily due to the critical role of uridine nucleotides in the synthesis of essential macromolecules. UTP is a necessary precursor for the synthesis of RNA, and its deficiency leads to an inhibition of RNA synthesis. asm.orgpnas.org This, in turn, impairs the biosynthesis of other macromolecules, including proteins and glycoproteins. asm.orgpnas.org

Furthermore, the depletion of UTP affects the availability of other UDP-sugars, such as UDP-glucose and UDP-glucuronate, which are crucial for various metabolic pathways. nih.govwikipedia.org The reduction in UDP-glucose levels, for example, interferes with glycogen (B147801) synthesis. wikipedia.orgresearchgate.net These disruptions in macromolecule synthesis and energy metabolism ultimately lead to a disruption in hepatocyte metabolism, contributing to cell damage and death. wikipedia.orgpnas.org In cell culture studies, a UTP content below a critical threshold was associated with irreversible growth inhibition and necrocytosis. scispace.com

Impaired Glycosylation and its Cellular Consequences

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is fundamental to a vast array of biological processes. nih.govwikipedia.org The disruption of uridine nucleotide pools by galactosamine metabolism directly impacts glycosylation, leading to aberrant patterns with significant cellular consequences.

Aberrant Glycosylation Patterns

The synthesis of nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc), is a prerequisite for glycosylation. ontosight.ai The metabolic trapping of uridine by galactosamine, leading to UTP depletion, can disrupt the normal synthesis of these essential donor substrates. This disruption can lead to aberrant glycosylation, a hallmark of various pathological conditions, including cancer and certain inherited metabolic disorders. nih.govuzh.chuzh.ch

For example, defects in the Leloir pathway, which is central to galactose metabolism, can lead to galactosemia, a condition sometimes associated with abnormal N-glycosylation. nih.govnih.gov In these cases, the accumulation of intermediates like galactose-1-phosphate and a potential deficit of UDP-galactose can lead to the synthesis of truncated or otherwise altered glycan structures on proteins and lipids. nih.gov Research has shown that changes in the expression of genes encoding glycosyltransferases and glycosidases can occur in pathological states, leading to altered glycosylation profiles, such as an increase in mucin-type O-glycans. plos.org

Effects on Cell Signaling and Immune Recognition

The altered glycan structures resulting from impaired glycosylation can have profound effects on cell signaling and immune recognition. Glycans on the cell surface play crucial roles in cell-cell adhesion, receptor activation, and modulating the immune response. nih.gov Aberrant glycosylation can, therefore, disrupt these processes.

For instance, specific glycan structures are recognized by lectins, which are carbohydrate-binding proteins. wikipedia.org This recognition is vital for processes like immune cell trafficking and pathogen recognition. nih.gov The modification of lipid A, a component of the outer membrane of Gram-negative bacteria, with galactosamine can alter its recognition by the host immune system. plos.orgasm.org In some fungi, galactosamine-containing polysaccharides on the cell surface are involved in mediating interactions with the host immune system. frontiersin.org Furthermore, changes in glycosylation have been linked to the modulation of signaling pathways. For example, a decrease in the activity of the enzyme N-acetylgalactosamine-4-sulfatase (ARSB) leads to increased chondroitin-4-sulfation, which in turn affects the binding of signaling molecules and alters cellular signaling pathways. mdpi.com

Modulation of Cellular Stress Responses

The metabolic disturbances caused by galactosamine and its phosphorylated derivatives can induce cellular stress, triggering a variety of cellular stress responses. The accumulation of metabolic intermediates, such as UDP-galactose, is known to cause stress, inhibit cell growth, and even lead to cell lysis. nih.gov

The combination of D-galactosamine and lipopolysaccharide (LPS) is a well-established experimental model for inducing hepatotoxicity, where oxidative stress is a key mechanism of cellular injury. cas.cz This model leads to the release of pro-inflammatory cytokines and the formation of reactive oxygen species, which are detrimental to hepatocytes. wikipedia.orgcas.cz D-galactosamine-induced UTP depletion also contributes to this stress by inhibiting mRNA and protein synthesis. cas.cz

Research has shown that in response to D-GalN/LPS-induced hepatotoxicity, there are significant changes in the gene expression of molecules involved in oxidative stress responses. For example, the expression of heme oxygenase-1 and nitric oxide synthase-2 can be significantly increased. cas.cz Conversely, the expression of other antioxidant enzymes like superoxide (B77818) dismutase 1 may be decreased. cas.cz These findings indicate a complex and differential regulation of cellular stress response pathways in response to the metabolic challenges posed by galactosamine. The accumulation of sugar phosphates, in general, can be toxic to cells and retard growth. nih.gov

Induction of Oxidative Stress Pathways

While direct research extensively detailing the specific mechanisms of Galactosamine-4-phosphate in inducing oxidative stress is limited, the broader context of galactosamine-induced hepatotoxicity points towards a significant role of oxidative stress. In experimental models, the administration of D-galactosamine is known to cause liver injury that mimics viral hepatitis. This process involves the depletion of uridine triphosphate (UTP), leading to impaired synthesis of macromolecules. This metabolic disruption is closely linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The phosphorylation of galactosamine is a key initial step in this toxic cascade. Although the direct actions of the 4-phosphate derivative are not as extensively studied as the parent compound, its formation is an integral part of the metabolic pathway leading to cellular damage.

Apoptotic Pathway Activation

The activation of apoptotic pathways is a well-documented consequence of galactosamine-induced hepatotoxicity. The cellular stress initiated by metabolic disturbances, including the processes involving galactosamine phosphorylation, triggers programmed cell death. Research has shown that galactosamine, often in conjunction with lipopolysaccharide (LPS), induces apoptosis in hepatocytes. This involves the activation of caspases, a family of proteases that are central to the apoptotic process. The intrinsic and extrinsic pathways of apoptosis can be triggered, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The role of this compound in this cascade is tied to its position as a metabolite in the pathway that ultimately leads to the cellular conditions permissive for apoptosis.

Role in Disease Models for Metabolic and Connective Tissue Disorders

Galactosemia Pathophysiology and Metabolite Accumulation

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose. The most common form, classic galactosemia, results from a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate and other galactose metabolites. While galactose-1-phosphate is the primary accumulating metabolite, the broader disruption of galactose metabolism can influence the levels and pathways involving other phosphorylated galactose derivatives. The accumulation of these metabolites is toxic to various tissues, including the liver, brain, and ovaries. Understanding the roles of all phosphorylated intermediates, including isomers like this compound, is crucial for a complete picture of the pathophysiology, although the central toxic role is attributed to galactose-1-phosphate.

Glycosaminoglycan Storage Disorders

Glycosaminoglycan (GAG) storage disorders, also known as mucopolysaccharidoses (MPS), are a group of lysosomal storage diseases caused by deficiencies in enzymes responsible for the degradation of GAGs. GAGs are long, unbranched polysaccharides, and their building blocks include amino sugars like galactosamine. While this compound is not a direct substrate or product in the primary GAG degradation pathways that are defective in MPS, the metabolism of amino sugars is fundamental to the synthesis of these complex carbohydrates. Alterations in the pools of amino sugar phosphates could theoretically impact GAG synthesis and turnover, although this is not a primary pathogenic mechanism in MPS.

Implications in Macrophage Targeting and Immune System Activation via Functionalized Derivatives

Research has explored the use of functionalized derivatives of amino sugars, including those related to galactosamine, for targeting specific cell types and modulating the immune system. For instance, analogs of Lipid A, which is the endotoxic component of LPS, have been synthesized using glucosamine-phosphate and galactosamine-phosphate structures. nii.ac.jp These synthetic analogs can exhibit mitogenic activity and can be designed to either stimulate or inhibit immune responses. nii.ac.jp By modifying the structure of these phosphate-containing amino sugars, researchers aim to develop molecules that can be recognized by specific receptors on immune cells, such as macrophages, to trigger a desired immunological outcome. nii.ac.jp

Q & A

Q. Can machine learning optimize GalN-4P detection in complex matrices?

  • Methodology : Train convolutional neural networks (CNNs) on LC-MS/MS spectra to automate peak identification. Validate models with external datasets (e.g., NIH Metabolomics Workbench) and assess accuracy via ROC curves .

Q. How to design in vivo imaging probes for real-time GalN-4P tracking?

  • Methodology : Develop Förster resonance energy transfer (FRET)-based biosensors by fusing GalN-4P-binding domains (e.g., GK mutants) with fluorescent proteins. Test specificity in zebrafish models using CRISPR knock-ins .

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